molecular formula C8H8BrNO2 B1429058 METHYL 5-BROMO-4-METHYLNICOTINATE CAS No. 1382847-91-7

METHYL 5-BROMO-4-METHYLNICOTINATE

Katalognummer: B1429058
CAS-Nummer: 1382847-91-7
Molekulargewicht: 230.06 g/mol
InChI-Schlüssel: VVVXLUFBCZDAES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 5-BROMO-4-METHYLNICOTINATE is a chemical compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 5-BROMO-4-METHYLNICOTINATE typically involves the bromination of 4-methylpyridine-3-carboxylic acid followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification process involves the reaction of the brominated product with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: METHYL 5-BROMO-4-METHYLNICOTINATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

METHYL 5-BROMO-4-METHYLNICOTINATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of METHYL 5-BROMO-4-METHYLNICOTINATE depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways involved can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

METHYL 5-BROMO-4-METHYLNICOTINATE can be compared with other similar compounds such as:

    Methyl 5-bromopyridine-3-carboxylate: This compound lacks the methyl group at the 4-position, which can influence its reactivity and applications.

    2-Bromo-5-methylpyridine: This compound has the bromine atom at the 2-position instead of the 5-position, leading to different chemical properties and reactivity.

    5-Bromonicotinic acid methyl ester: This compound has a carboxylic acid group instead of an ester group, affecting its solubility and reactivity.

The unique combination of the bromine atom, methyl group, and ester functionality in this compound makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

Methyl 5-bromo-4-methylnicotinate (MBMN) is a derivative of nicotinic acid, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C8_{8}H8_{8}BrN1_{1}O2_{2}
  • Molecular Weight : 230.06 g/mol

The presence of the bromine atom at the 5-position and the methyl group at the 4-position of the nicotinic acid backbone plays a crucial role in its biological activity.

Pharmacological Activity

Research indicates that MBMN exhibits a range of biological activities, primarily through its interactions with nicotinic receptors and other cellular targets.

1. Nicotinic Receptor Modulation

MBMN has been shown to act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes. This modulation can influence neurotransmitter release and neuronal excitability, suggesting potential applications in neuropharmacology.

2. Antimicrobial Activity

Studies have demonstrated that derivatives of methyl nicotinate, including MBMN, possess antimicrobial properties. These compounds can inhibit the growth of certain bacterial strains, making them candidates for further research in antibiotic development.

3. Anti-inflammatory Effects

Recent investigations into the inflammatory pathways have revealed that MBMN may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models. This property could be beneficial in treating conditions characterized by chronic inflammation.

The mechanisms through which MBMN exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : MBMN may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.
  • Receptor Interaction : By binding to nAChRs, MBMN can influence calcium ion influx and subsequent signaling cascades.
  • Oxidative Stress Modulation : The compound's ability to reduce reactive oxygen species (ROS) levels contributes to its protective effects against oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of MBMN and related compounds:

StudyFocusFindings
NicotinamidasesDemonstrated that derivatives like MBMN can inhibit nicotinamidase activity, potentially affecting NAD+^+ metabolism.
Antimicrobial ScreeningFound that MBMN exhibited significant antibacterial activity against E. coli and Staphylococcus aureus.
NeuropharmacologyShowed that MBMN modulates nAChR activity, enhancing synaptic transmission in neuronal cultures.

Eigenschaften

IUPAC Name

methyl 5-bromo-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-6(8(11)12-2)3-10-4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVXLUFBCZDAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737864
Record name Methyl 5-bromo-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1382847-91-7
Record name Methyl 5-bromo-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Bromo-4-methylpyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-4-methylnicotinic acid (223.4 mg, 1.034 mmol) in methylene chloride (3.0 mL, 47 mmol) and methanol (3.0 mL, 74 mmol) was added 2.0 M of trimethylsilyldiazomethane in ether (0.70 mL). The reaction mixture was stirred at room temperature for one hour, and then 2.0 M of trimethylsilyldiazomethane in ether (0.50 mL) was added. After an additional two hours, the crude reaction mixture was evaporated in vacuo to yield 237.2 mg (100%) of methyl 5-bromo-4-methylnicotinate which was carried forward without further purification. LCMS (ESI): M+H=230.2; 1H NMR (400 MHz, DMSO-d6) δ 8.86 (s, 1H), 8.82 (s, 1H), 3.89 (s, 3H), 2.58 (s, 3H).
Quantity
223.4 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-4-methylnicotinic acid (223.4 mg, 1.034 mmol) in methylene chloride (3.0 mL, 47 mmol) and methanol (3.0 mL, 74 mmol) was added 2.0 M of trimethylsilyldiazomethane in ether (0.70 mL). The reaction mixture was stirred at room temperature for one hour, and then 2.0 M of tTrimethylsilyldiazomethane in ether (0.50 mL) was added. After an additional two hours, the crude reaction mixture was evaporated in vacuo to yield 237.2 mg (100%) of methyl 5-bromo-4-methylnicotinate which was carried forward without further purification. LCMS (ESI): M+H=230.2; 1H NMR (400 MHz, DMSO-d6) δ 8.86 (s, 1H), 8.82 (s, 1H), 3.89 (s, 3H), 2.58 (s, 3H).
Quantity
223.4 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
METHYL 5-BROMO-4-METHYLNICOTINATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-BROMO-4-METHYLNICOTINATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-BROMO-4-METHYLNICOTINATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
METHYL 5-BROMO-4-METHYLNICOTINATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
METHYL 5-BROMO-4-METHYLNICOTINATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-BROMO-4-METHYLNICOTINATE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.